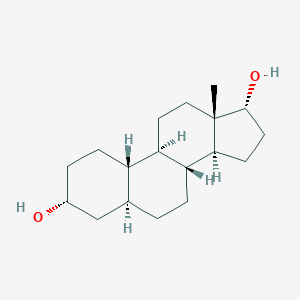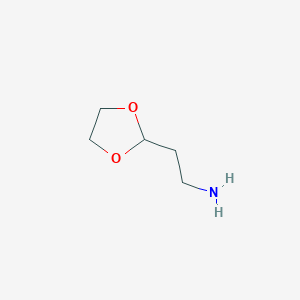![molecular formula C11H9N3 B117766 2-methyl-3H-imidazo[4,5-f]isoquinoline CAS No. 140192-87-6](/img/structure/B117766.png)
2-methyl-3H-imidazo[4,5-f]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3H-imidazo[4,5-f]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-imidazo[4,5-f]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminobenzylamine and glyoxal as starting materials. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazoisoquinoline structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-methyl-3H-imidazo[4,5-f]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazoisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the imidazoisoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the imidazoisoquinoline.
科学的研究の応用
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, 2-methyl-3H-imidazo[4,5-f]isoquinoline has been investigated for its potential as a biochemical probe.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-3H-imidazo[4,5-f]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
2-methyl-3H-imidazo[4,5-f]isoquinoline can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinoxalines: These compounds also have a fused ring structure but with different substitution patterns.
Other Imidazole Derivatives: Various imidazole derivatives have been explored for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for scientific research and industrial applications.
特性
IUPAC Name |
2-methyl-3H-imidazo[4,5-f]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-13-10-3-2-8-6-12-5-4-9(8)11(10)14-7/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFVRQLBWCLJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)










